molecular formula C16H19BrO3S B2898932 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid CAS No. 306730-14-3

4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid

Cat. No.: B2898932
CAS No.: 306730-14-3
M. Wt: 371.29
InChI Key: COGGSKGILQHSPL-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid is an organic compound that features a bromophenyl group, a cyclohexylsulfanyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a halogenation reaction to introduce the bromine atom.

    Introduction of the Cyclohexylsulfanyl Group: The bromophenyl intermediate is then reacted with cyclohexylthiol under suitable conditions to form the cyclohexylsulfanyl derivative.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines (NH₂) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic receptors, while the cyclohexylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability. The butanoic acid moiety may play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar in structure but lacks the cyclohexylsulfanyl group.

    4-Bromophenylboronic acid: Contains a boronic acid group instead of the butanoic acid moiety.

    4-Bromophenylamine: Features an amine group instead of the butanoic acid moiety.

Uniqueness

4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-bromophenyl)-2-cyclohexylsulfanyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrO3S/c17-12-8-6-11(7-9-12)14(18)10-15(16(19)20)21-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGGSKGILQHSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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